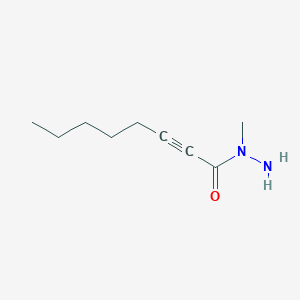
N1-Methyloct-2-ynohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of N1-Methyloct-2-ynohydrazide involves synthetic routes that typically include the reaction of oct-2-ynoic acid with methylhydrazine. The reaction conditions often require a controlled environment to ensure the proper formation of the hydrazide bond .
Analyse Chemischer Reaktionen
N1-Methyloct-2-ynohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
N1-Methyloct-2-ynohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for diagnostic or therapeutic use, it can be used in preclinical studies to understand biochemical pathways.
Wirkmechanismus
The mechanism of action of N1-Methyloct-2-ynohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or modify the activity of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with nucleophilic sites on proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
N1-Methyloct-2-ynohydrazide can be compared with other similar compounds, such as:
2-Octynoic acid, 1-methylhydrazide: This compound shares a similar structure but may have different reactivity and applications.
N1-phenylbenzene-1,2-diamine: Used in similar research applications but with distinct chemical properties and mechanisms of action.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact uniquely with certain biochemical targets, making it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C9H16N2O |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
N-methyloct-2-ynehydrazide |
InChI |
InChI=1S/C9H16N2O/c1-3-4-5-6-7-8-9(12)11(2)10/h3-6,10H2,1-2H3 |
InChI-Schlüssel |
RULPJFPYYOYJPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC(=O)N(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















